molecular formula C20H15N7OS B2865897 N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide CAS No. 927065-36-9

N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide

Cat. No.: B2865897
CAS No.: 927065-36-9
M. Wt: 401.45
InChI Key: IMKUPMXFMDUDEI-UHFFFAOYSA-N
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Description

N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide is a complex organic compound that features an indole, thiazole, and tetrazole moiety. These structural components are known for their significant biological activities and are often found in various pharmacologically active compounds. The indole nucleus, in particular, is a common scaffold in many natural products and synthetic drugs due to its ability to interact with multiple biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The tetrazole moiety is often introduced through the cyclization of nitriles with azides under thermal or catalytic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide is unique due to its combination of indole, thiazole, and tetrazole moieties, which confer a distinct set of biological activities and chemical reactivity. This unique structure allows it to interact with a wide range of biological targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7OS/c28-18(11-27-25-19(24-26-27)13-6-2-1-3-7-13)23-20-22-17(12-29-20)15-10-21-16-9-5-4-8-14(15)16/h1-10,12,21H,11H2,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKUPMXFMDUDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=NC(=CS3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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